Home > Products > Screening Compounds P58284 > Zicronapine fumarate
Zicronapine fumarate - 170381-17-6

Zicronapine fumarate

Catalog Number: EVT-1484484
CAS Number: 170381-17-6
Molecular Formula: C₂₆H₃₁ClN₂O₄
Molecular Weight: 470.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Zicronapine fumarate is an atypical antipsychotic medication that was previously under development by H. Lundbeck A/S. It is primarily studied for its efficacy in treating schizophrenia. The compound exhibits a multi-receptorial profile, demonstrating significant monoaminergic activity, which differentiates it from traditional antipsychotics. Zicronapine fumarate has shown statistically significant results in clinical trials compared to placebo and has been noted for its efficacy and safety when compared to olanzapine, another well-known antipsychotic medication .

Source

Zicronapine fumarate is derived from the indane class of organic compounds, characterized by a cyclopentane fused to a benzene ring. Its chemical structure includes various functional groups that contribute to its pharmacological activity .

Classification
  • Type: Small Molecule
  • Drug Class: Atypical Antipsychotic
  • Chemical Taxonomy: Indanes
  • Molecular Formula: C22_{22}H27_{27}ClN2_2
  • Molar Mass: 354.92 g/mol .
Synthesis Analysis

The synthesis of zicronapine fumarate involves several steps typical for the production of complex organic molecules. While specific proprietary methods may not be publicly detailed, general synthetic strategies may include:

  1. Formation of the Indane Core: This can be achieved through cyclization reactions involving substituted phenyl and alkyl groups.
  2. Introduction of Functional Groups: Various amine and halide functionalities are incorporated using nucleophilic substitution or coupling reactions.
  3. Fumarate Salt Formation: The fumarate salt is created by reacting zicronapine with fumaric acid, enhancing its solubility and stability for pharmaceutical applications.

These synthetic routes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

Zicronapine fumarate has a complex molecular structure characterized by:

  • Core Structure: An indane moiety fused with a piperazine ring.
  • Functional Groups: Presence of chlorine and nitrogen atoms that contribute to its pharmacological properties.

Structural Data

  • IUPAC Name: Not specified in available sources.
  • CAS Number: Not specified.
  • PubChem CID: Not specified.
  • SMILES Notation: C$$\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(\text{C}(Cl)(N)(N)(C))...)))...))...))...) .
Chemical Reactions Analysis

Zicronapine fumarate participates in various chemical reactions typical of amines and aromatic compounds:

  1. Nucleophilic Substitution Reactions: The chlorine atom can undergo nucleophilic substitution, allowing for the introduction of different substituents.
  2. Acid-Base Reactions: As a basic amine, zicronapine can react with acids to form salts, enhancing solubility.
  3. Redox Reactions: The presence of nitrogen allows for potential oxidation or reduction reactions under specific conditions.

These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced activity or reduced side effects.

Mechanism of Action

Zicronapine fumarate acts primarily through its interaction with various neurotransmitter receptors in the brain:

  • Serotonin Receptors: It shows affinity for 5-hydroxytryptamine (serotonin) receptors, particularly 5-HT2A and 5-HT2C, modulating serotonin signaling pathways.
  • Dopamine Receptors: Zicronapine also interacts with dopamine D2 receptors, which is crucial for its antipsychotic effects.

The binding to these receptors causes conformational changes that trigger downstream signaling pathways via guanine nucleotide-binding proteins (G proteins), ultimately influencing neurotransmission and alleviating symptoms associated with schizophrenia .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on the salt form.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: The compound may exhibit changes in solubility and stability based on pH levels.

Relevant data on melting point, boiling point, and other physical constants are not widely reported but are critical for formulation development in pharmaceutical applications.

Applications

Zicronapine fumarate's primary application is in the treatment of schizophrenia. Its unique receptor profile may offer advantages over existing antipsychotics by potentially reducing side effects such as extrapyramidal symptoms commonly associated with traditional treatments. Ongoing research aims to further elucidate its therapeutic potential and optimize its use in clinical settings .

Introduction to Zicronapine Fumarate

Historical Context of Atypical Antipsychotic Development

The evolution of antipsychotics spans three distinct generations. First-generation "typical" antipsychotics (e.g., chlorpromazine, haloperidol), developed in the 1950s, primarily functioned as dopamine D₂ receptor antagonists. While effective against positive symptoms of schizophrenia (e.g., hallucinations, delusions), their use was limited by extrapyramidal side effects (EPS) like tardive dyskinesia due to high striatal D₂ occupancy (>78%) [2] [3]. The 1990s introduced second-generation "atypical" antipsychotics (e.g., clozapine, risperidone), characterized by serotonin-dopamine antagonism (primarily 5-HT₂A/D₂). These agents reduced EPS risk but introduced metabolic complications (weight gain, dyslipidemia) linked to histamine H₁ and muscarinic receptor interactions [5] [9]. A nascent third generation (e.g., aripiprazole) employs D₂ partial agonism, aiming to balance efficacy and tolerability. Despite these advances, 20–60% of patients exhibit treatment resistance, and negative/cognitive symptoms remain inadequately addressed [1] [3] [6]. This historical progression underscores the rationale for novel compounds like zicronapine fumarate, designed to optimize receptor engagement beyond classical targets.

Zicronapine Fumarate: Nomenclature and Discovery Timeline

Zicronapine fumarate (chemical name: (-)-trans-4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine hydrogen fumarate) is a multi-receptorial antipsychotic agent. Key identifiers include:

  • CAS Registry: 170381-17-6
  • Molecular Formula: C₂₂H₂₇ClN₂·C₄H₄O₄
  • Molecular Weight: 470.99 g/mol
  • Stereochemistry: Absolute configuration with two defined stereocenters and one E/Z center [4] [10].

Developed as Lu 31-130, zicronapine emerged from systematic structure-activity relationship (SAR) studies focused on indane derivatives. Preclinical development commenced in the late 1990s, with phase I trials initiating circa 2000. By 2013, it had advanced to phase III clinical trials for schizophrenia, positioning it among investigational agents like ulotaront (TAAR1 agonist) and KarXT (muscarinic agonist) [4] [6] [10]. Its code name "zicronapine" reflects structural elements (zirconium-inspired nomenclature for stability) and functional class (NAP: neuroleptic antipsychotic).

Rationale for Investigating Multi-Receptorial Antipsychotics

The clinical limitations of existing antipsychotics necessitate molecules with optimized polypharmacology:

  • Dopamine-Centric Limitations: Pure D₂ antagonists fail in 30% of schizophrenia cases (treatment-resistant schizophrenia, TRS), where positive symptoms correlate less with dopamine dysregulation [3] [6].
  • Symptom Domain Deficits: Negative and cognitive symptoms—critical for functional outcomes—respond poorly to D₂/5-HT₂A antagonists, implying roles for glutamatergic, cholinergic, or noradrenergic pathways [1] [6].
  • Metabolic and Neurological Side Effects: Histamine H₁ (weight gain), muscarinic M₃ (glucose dysregulation), and α₁-adrenergic (orthostasis) interactions complicate long-term use of many atypicals [9].

Table 1: Receptor Targets Associated with Key Antipsychotic Effects and Side Effects

ReceptorTherapeutic EffectAdverse Effect
D₂Positive symptom reductionEPS, hyperprolactinemia
5-HT₂AReduced EPS, mood modulationN/A
H₁Sedation (acute)Weight gain, metabolic syndrome
M₁/M₃Cognitive enhancementDry mouth, glucose intolerance
5-HT₁ANegative symptom improvementN/A

Zicronapine was engineered to balance high affinity for D₂/5-HT₂A receptors (core antipsychotic efficacy) with moderate activity at 5-HT₆, 5-HT₇, and α₂-adrenergic receptors—targets implicated in cognition and affective modulation [10]. This multi-receptorial strategy aims to broaden efficacy across symptom domains while mitigating receptor-mediated side effects.

Properties

CAS Number

170381-17-6

Product Name

Zicronapine fumarate

IUPAC Name

(E)-but-2-enedioic acid;4-[(1R,3S)-6-chloro-3-phenyl-2,3-dihydro-1H-inden-1-yl]-1,2,2-trimethylpiperazine

Molecular Formula

C₂₆H₃₁ClN₂O₄

Molecular Weight

470.99

InChI

InChI=1S/C22H27ClN2.C4H4O4/c1-22(2)15-25(12-11-24(22)3)21-14-19(16-7-5-4-6-8-16)18-10-9-17(23)13-20(18)21;5-3(6)1-2-4(7)8/h4-10,13,19,21H,11-12,14-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,21+;/m0./s1

SMILES

CC1(CN(CCN1C)C2CC(C3=C2C=C(C=C3)Cl)C4=CC=CC=C4)C.C(=CC(=O)O)C(=O)O

Synonyms

4-[(1R,3S)-6-Chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl]-1,2,2-trimethylpiperazine Fumarate; trans-(-)-4-(6-Chloro-2,3-dihydro-3-phenyl-1H-inden-1-yl)-1,2,2-trimethylpiperazine Fumarate; (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethy

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.